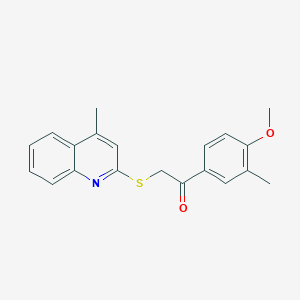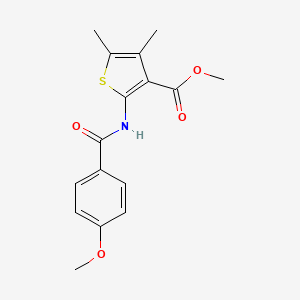
1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 4-methylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Thioether Formation: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the quinoline derivative with a suitable thiol, such as 4-methylthiophenol, under basic conditions.
Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the thioether with 4-methoxy-3-methylbenzaldehyde through a nucleophilic addition reaction, followed by oxidation to form the desired ethanone structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and methoxy-methylphenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 1-(3-Methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- 1-(4-Methoxy-3-methylphenyl)-2-(quinolin-2-yl)sulfanylethanone
Uniqueness: 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-11-20(21-17-7-5-4-6-16(13)17)24-12-18(22)15-8-9-19(23-3)14(2)10-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFKJWAFMXDBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE](/img/structure/B5543864.png)
![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)
![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)
![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aR,7aS)-N-(2,4-dimethoxyphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5543928.png)
![(NE)-N-[[3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5543929.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5543941.png)
